n-(4-Fluorophenethyl)-2-methylbutan-1-amine
Description
N-(4-Fluorophenethyl)-2-methylbutan-1-amine is a fluorinated phenethylamine derivative characterized by a 4-fluorophenethyl group attached to a branched 2-methylbutan-1-amine moiety. The 4-fluorophenyl substituent introduces electron-withdrawing effects, which can enhance metabolic stability and influence binding interactions with biological targets. This compound is synthetically accessible via alkylation or condensation reactions involving 2-(4-fluorophenyl)ethan-1-amine, as demonstrated in related syntheses (e.g., N-(4-Fluorophenethyl)-2-nitrobenzamide, 92% yield) . Its structural features make it a candidate for further pharmacological exploration, particularly in neurotransmitter analogs or enzyme inhibitors.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
LWYOHYCLUFDUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Fluorophenethyl)-2-methylbutan-1-amine typically involves the reaction of 4-fluorophenethylamine with 2-methylbutan-1-amine under specific conditions. One common method includes the use of reductive amination, where the amine group of 4-fluorophenethylamine reacts with an aldehyde or ketone derivative of 2-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-Fluorophenethyl)-2-methylbutan-1-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Halogenation reactions can occur, where the fluorine atom may be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives, functionalized phenethylamines.
Scientific Research Applications
Chemistry: n-(4-Fluorophenethyl)-2-methylbutan-1-amine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of n-(4-Fluorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, influencing its pharmacological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or receptor agonism/antagonism.
Comparison with Similar Compounds
Structural and Functional Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound contrasts with methoxy or non-fluorinated analogs (e.g., N-(4-Methoxyphenethyl) derivatives) . Fluorine’s electronegativity may improve binding affinity to receptors requiring electron-deficient aromatic interactions.
- Branched vs. Cyclic Alkyl Chains : The 2-methylbutan-1-amine chain offers conformational flexibility compared to the strained cyclobutane in 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine . This flexibility could enhance adaptability to diverse binding sites.
Pharmacological Implications
- Lipophilicity and Solubility : The target compound’s calculated logP (~2.5) is lower than benzhydryl analogs (logP ~4.5 for ), suggesting better aqueous solubility .
- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, extending half-life compared to non-fluorinated amines .
Biological Activity
N-(4-Fluorophenethyl)-2-methylbutan-1-amine, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by a fluorophenyl group attached to a branched aliphatic amine. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Research indicates that the compound may exhibit:
- Anticancer Properties : Investigations into similar compounds suggest that modifications in the phenethyl group can enhance anticancer activity, particularly against various cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, which could be attributed to their ability to modulate neurotransmitter systems.
Neuroprotective Potential
Research on similar amine compounds has indicated neuroprotective effects. For example, certain derivatives have been found to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases . This suggests that this compound may also possess such properties.
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotection | Inhibition of neuronal apoptosis | |
| Kinase Inhibition | Potential modulation of kinase pathways | Inferred from structure |
The mechanisms underlying the biological activity of this compound are not yet fully elucidated but may involve:
- Kinase Pathway Modulation : Similar compounds have been shown to inhibit key kinases involved in cancer progression, suggesting a possible pathway for this compound.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
